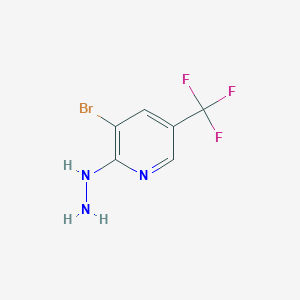

3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine

Description

3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS: 89570-86-5, Molecular Formula: C₆H₅BrF₃N₃, Molecular Weight: 256.03 g/mol) is a halogenated pyridine derivative featuring three distinct functional groups: a bromine atom at position 3, a hydrazinyl group (-NH-NH₂) at position 2, and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinyl moiety confers nucleophilic reactivity, enabling participation in condensation and cyclization reactions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic scaffolds .

Properties

IUPAC Name |

[3-bromo-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVPHDOWODTJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682435 | |

| Record name | 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89570-86-5 | |

| Record name | Pyridine, 3-bromo-2-hydrazinyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89570-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine

A closely related intermediate, 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine, can be synthesized as follows:

- Reaction: Bromination of 2-hydroxy-5-(trifluoromethyl)pyridine using bromine and sodium acetate in acetic acid at 20–80 °C for 2.5 hours.

- Workup: Neutralization with sodium bicarbonate to pH 8.

- Yield: Approximately 99.8%.

This intermediate serves as a platform for further functional group transformations.

Conversion to 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine

The hydrazinyl group can be introduced through nucleophilic substitution or reduction of a suitable precursor, such as a nitro or amino derivative, followed by reaction with hydrazine or hydrazine derivatives.

One plausible route involves:

- Starting from 3-Bromo-2-nitro-5-(trifluoromethyl)pyridine.

- Reduction of the nitro group to an amino group using iron powder in acetic acid at elevated temperatures (e.g., 80 °C for 24 hours).

- Subsequent reaction of the amino group with hydrazine hydrate or hydrazine derivatives to form the hydrazinyl group.

This approach aligns with known transformations in pyridine chemistry and is supported by analogous synthetic sequences in the literature for related compounds.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups.

Oxidation Reactions: Products include azo compounds or nitroso derivatives.

Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine is primarily utilized in the synthesis of pyrazole derivatives. These derivatives have shown potent antimicrobial activity against drug-resistant bacteria. In one study, researchers designed and synthesized 30 novel pyrazole derivatives using this compound as a starting material, with many exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Gram-positive bacteria.

Case Study: Antimicrobial Activity

- Objective: To evaluate the antimicrobial efficacy of pyrazole derivatives synthesized from this compound.

- Methodology: Synthesis followed by antimicrobial testing against various bacterial strains.

- Results: Most synthesized compounds demonstrated significant antibacterial activity, indicating the potential for developing new antibacterial agents.

Agrochemical Applications

In agrochemistry, this compound serves as a key structural motif in the development of crop protection agents. Trifluoromethylpyridines, including this compound, have been incorporated into more than 20 new agrochemical products that have received ISO common names.

Case Study: Crop Protection Products

- Objective: To develop new agrochemicals using trifluoromethylpyridine derivatives.

- Methodology: Synthesis of various derivatives followed by efficacy testing on crop pests.

- Results: Several new products exhibited effective pest control properties, demonstrating the utility of this compound in agricultural applications.

Organic Synthesis Applications

The compound is also employed in organic synthesis as a substrate for several reactions:

- Palladium-Catalyzed Reactions: It acts as a substrate in palladium-catalyzed α-arylation reactions, facilitating the formation of complex organic molecules.

- C-4 Deprotonation Reactions: The compound can undergo regioselective C-4 deprotonation with lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to yield corresponding acids.

Direct Fluorination Method

Another significant application involves direct fluorination methods where this compound is used to introduce trifluoromethyl groups into other molecular structures. This method typically involves an exchange reaction between chlorine and fluorine atoms.

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis of pyrazole derivatives for antimicrobial use | Potent growth inhibitors against Gram-positive bacteria |

| Agrochemicals | Development of crop protection agents using trifluoromethylpyridine derivatives | Over 20 new products with ISO names |

| Organic Synthesis | Substrate for palladium-catalyzed reactions and C-4 deprotonation | Formation of complex organic molecules |

| Direct Fluorination | Introduction of trifluoromethyl groups into other compounds | Enhanced reactivity and functionalization capabilities |

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine | C₆H₅BrF₃N₃ | 256.03 | 3-Br, 2-NHNH₂, 5-CF₃ | Hydrazinyl, Br, CF₃ |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.44 | 3-Br, 2-Cl, 5-CF₃ | Cl, Br, CF₃ |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C₇H₅BrF₃NO | 256.02 | 5-Br, 2-OCH₃, 3-CF₃ | Methoxy, Br, CF₃ |

| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.44 | 2-Br, 3-Cl, 5-CF₃ | Br, Cl, CF₃ |

| 5-Bromo-3-carboxypyridine | C₆H₄BrNO₂ | 202.01 | 5-Br, 3-COOH | Carboxylic acid, Br |

Key Observations:

Substituent Position and Reactivity :

- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (): The chlorine at position 2 increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) at the adjacent position. This contrasts with the hydrazinyl group in the target compound, which acts as a nucleophile .

- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (): The methoxy group is electron-donating, reducing ring electrophilicity compared to electron-withdrawing groups like -CF₃. This decreases reactivity in SNAr but enhances stability under acidic conditions .

Functional Group Impact :

- Hydrazinyl Group : Unique to the target compound, this group enables condensation reactions (e.g., with ketones to form hydrazones) and participation in heterocycle synthesis (e.g., triazoles) .

- Chlorine vs. Hydrazinyl : Chlorine in 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine facilitates SNAr reactions, whereas hydrazinyl derivatives are more suited for nucleophilic coupling .

Trifluoromethyl Group :

- Present in all compared compounds, the -CF₃ group enhances lipophilicity and resistance to oxidative degradation, making these derivatives valuable in agrochemicals (e.g., pyridalyl, a trifluoromethylpyridine insecticide) .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The hydrazinyl group in the target compound exhibits N-H stretches at ~3300 cm⁻¹, absent in chloro- or methoxy-substituted analogs. Trifluoromethyl groups show strong C-F stretches near 1100–1200 cm⁻¹ across all derivatives .

- Solubility : Hydrazinyl and carboxylic acid groups improve water solubility compared to halogenated analogs, which are typically lipophilic .

Biological Activity

3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications.

Chemical Structure and Properties

The chemical formula for this compound is C6H5BrF3N3. It features a pyridine ring substituted with bromine and a trifluoromethyl group, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : This compound may act as an ATP-mimetic kinase inhibitor, similar to other thienopyridine derivatives, by forming secondary interactions with the target due to the presence of heteroatoms in its structure.

- Enzyme Interaction : It has been shown to bind to specific enzymes and receptors, leading to modulation of their functions. For example, it may inhibit gamma-aminobutyric acid (GABA) receptors, which are crucial in neurotransmission.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.5 - 8 | Comparable to ciprofloxacin (MIC ≤1) |

| Escherichia coli | 1 - 10 | Effective against resistant strains |

| Klebsiella pneumoniae | 2 - 12 | Similar efficacy noted |

This data suggests that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects on various cancer cell lines. It induces apoptosis via mitochondrial pathways, evidenced by increased levels of caspases in treated cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 0.126 | Apoptosis induction |

| A549 (lung) | 0.95 | Cell cycle arrest |

| HeLa (cervical) | 1.75 | Mitochondrial dysfunction |

These findings highlight the potential of this compound in targeting cancer cells selectively while sparing normal cells.

Case Studies

Several case studies have investigated the efficacy of this compound in vivo:

- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly reduced tumor size compared to controls. The study noted a reduction in metastasis and improved survival rates .

- Antimicrobial Efficacy : A study on infected mice demonstrated that administration of the compound led to a significant decrease in bacterial load in tissues compared to untreated controls, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Bromination : Introduce bromine at the 3-position using electrophilic bromination reagents (e.g., NBS or Br₂ with Lewis acids) on a precursor pyridine.

Trifluoromethylation : Install the trifluoromethyl group via cross-coupling (e.g., Ullmann or Kumada coupling) or direct fluorination .

Hydrazine Substitution : Replace a leaving group (e.g., chlorine or nitro) at the 2-position with hydrazine under nucleophilic conditions, as seen in analogous pyridine derivatives .

Example conditions for hydrazine substitution:

| Step | Reagent/Condition | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazine substitution | Hydrazine hydrate, EtOH | 80°C | 12 hr | ~65% |

Q. How can the purity and structure of this compound be verified?

- Methodological Answer :

- Chromatography : Use HPLC or TLC (silica gel, eluent: ethyl acetate/hexane) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., hydrazinyl proton at δ 4.5–5.5 ppm; CF₃ at δ 110–120 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: ~285.98).

- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and F percentages .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at ambient temperature in a desiccator to prevent hydrolysis of the hydrazinyl group. Avoid exposure to light .

- Reaction Solvents : Use anhydrous DMF or THF for substitutions; polar aprotic solvents enhance hydrazine reactivity .

Advanced Research Questions

Q. How does the hydrazinyl group influence reactivity in cross-coupling or cyclization reactions?

- Methodological Answer : The hydrazinyl group acts as a directing group and participates in:

- Buchwald-Hartwig Amination : Facilitates C–N bond formation with aryl halides.

- Heterocycle Synthesis : Reacts with ketones or aldehydes to form pyrazoles or triazoles.

Example: Reaction with acetylacetone yields a pyrazole derivative (monitored via in situ IR at 1700 cm⁻¹ for carbonyl disappearance) .

Q. What computational methods are used to predict electronic properties and reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like 6-31G* and functionals (B3LYP) are standard .

- Mechanistic Studies : Use Gaussian or ORCA software to model transition states for bromination or hydrazine substitution, comparing activation energies for regioselectivity .

Q. What are the challenges in regioselective functionalization of the pyridine ring?

- Methodological Answer : Competing directing effects of bromine (meta-directing) and trifluoromethyl (ortho/para-directing) complicate regioselectivity. Strategies include:

- Protecting Groups : Temporarily block the hydrazinyl group to direct electrophiles to the desired position.

- Metalation : Use LDA or Grignard reagents to deprotonate specific positions, followed by quenching with electrophiles .

Q. How is this compound utilized in medicinal chemistry or materials science?

- Methodological Answer :

- Medicinal Chemistry : Acts as a precursor for kinase inhibitors or antitumor agents. The trifluoromethyl group enhances bioavailability, while the hydrazinyl group enables conjugation to pharmacophores .

- Materials Science : Incorporated into metal-organic frameworks (MOFs) for gas storage. Coordinate the hydrazinyl group with transition metals (e.g., Cu²⁺) to tune porosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.